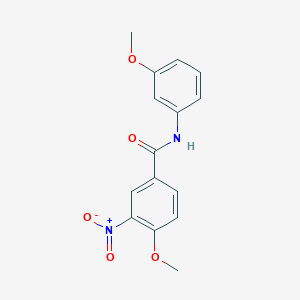![molecular formula C16H14Cl2N4O B5696896 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is a chemical compound that has been used extensively in scientific research. It is a tetrazole derivative that has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is not fully understood. However, it is believed to act as a GABA receptor agonist, which results in the inhibition of neurotransmitter release in the brain. This inhibition leads to the sedative and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole are diverse. It has been found to have antifungal and antibacterial effects by inhibiting the growth of these microorganisms. It has also been found to have antitumor effects by inducing apoptosis in cancer cells. In addition, the compound has sedative and anxiolytic effects due to its action on GABA receptors in the brain.
実験室実験の利点と制限
One advantage of using 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole in lab experiments is its diverse range of effects. It can be used in a range of research applications, from neuroscience to cancer research. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole. One direction is to investigate its potential as a treatment for anxiety and other neurological disorders. Another direction is to investigate its potential as an antitumor agent, particularly in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of the compound and its effects on different biological systems.
Conclusion:
In conclusion, 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is a tetrazole derivative that has a range of biochemical and physiological effects. It has been used extensively in scientific research, particularly in neuroscience and cancer research. While its mechanism of action is not fully understood, it has been found to have antifungal, antibacterial, and antitumor activities, as well as sedative and anxiolytic effects. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
合成法
The synthesis method for 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole involves the reaction of 2,4-dichlorophenol with paraformaldehyde to form 2,4-dichlorobenzyl alcohol. This alcohol is then reacted with 2,4-dimethylphenylhydrazine to form the corresponding hydrazone. Finally, the hydrazone is reacted with sodium azide to form the tetrazole derivative.
科学的研究の応用
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole has been used in a range of scientific research applications. It has been found to have antifungal, antibacterial, and antitumor activities. It has also been used as a tool in neuroscience research to investigate the role of GABA receptors in the brain.
特性
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c1-10-3-5-14(11(2)7-10)22-16(19-20-21-22)9-23-15-6-4-12(17)8-13(15)18/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWHBFDDBDQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)




![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)


![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)